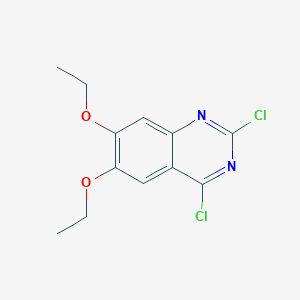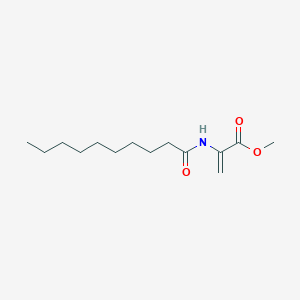
Methyl 2-(decanoylamino)prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(decanoylamino)prop-2-enoate is an organic compound with the molecular formula C14H25NO3 It is a derivative of prop-2-enoic acid, where the hydrogen atom of the carboxyl group is replaced by a methyl group, and the hydrogen atom of the amino group is replaced by a decanoyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 2-(decanoylamino)prop-2-enoate can be synthesized through a multi-step process involving the following key steps:
Formation of the Enolate Ion: The enolate ion is formed by deprotonating the α-carbon of a suitable precursor, such as a ketone, ester, or nitrile, using a strong base like lithium diisopropylamide (LDA).
Alkylation: The enolate ion undergoes an S_N2 reaction with an alkyl halide to introduce the decanoyl group at the α-position.
Esterification: The resulting intermediate is then esterified with methanol in the presence of an acid catalyst to form this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch or continuous processes. The key steps include:
Bulk Polymerization: Using acetic acid and benzoyl peroxide as initiators, the bulk polymerization of vinyl acetate is carried out.
Dispersant Polymerization: Polyvinyl alcohol is used as a dispersant, and the polymerization is conducted in a solvent at a controlled temperature.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(decanoylamino)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the compound into primary alcohols.
Substitution: Nucleophilic substitution reactions can occur at the α-position, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, nucleophiles like amines or thiols
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Primary alcohols
Substitution: Substituted derivatives with various functional groups
Applications De Recherche Scientifique
Methyl 2-(decanoylamino)prop-2-enoate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives
Mécanisme D'action
The mechanism of action of methyl 2-(decanoylamino)prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound can undergo nucleophilic attack at the α-position, leading to the formation of reactive intermediates. These intermediates can then interact with various biological molecules, such as enzymes and receptors, to exert their effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparaison Avec Des Composés Similaires
Methyl 2-(decanoylamino)prop-2-enoate can be compared with other similar compounds, such as:
Methyl 2-(diacetylamino)prop-2-enoate: Similar in structure but with diacetyl groups instead of decanoyl groups.
Ethyl 2-cyano-3-(3,4-dimethoxy-5-nitrophenyl)prop-2-enoate: Contains a cyano group and a nitrophenyl group, making it structurally different but functionally similar in certain reactions.
Propriétés
Numéro CAS |
101979-26-4 |
|---|---|
Formule moléculaire |
C14H25NO3 |
Poids moléculaire |
255.35 g/mol |
Nom IUPAC |
methyl 2-(decanoylamino)prop-2-enoate |
InChI |
InChI=1S/C14H25NO3/c1-4-5-6-7-8-9-10-11-13(16)15-12(2)14(17)18-3/h2,4-11H2,1,3H3,(H,15,16) |
Clé InChI |
GYMSAPPTKIPBPF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC(=O)NC(=C)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 3-{[2-(thiophen-3-yl)ethyl]amino}but-2-enoate](/img/structure/B14067795.png)
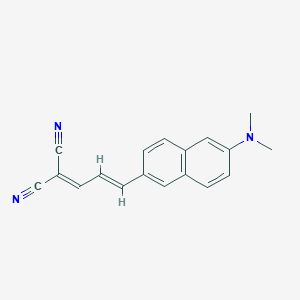
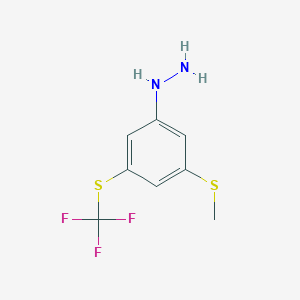
![1,4-Bis[2-(3,4-dimethoxyphenyl)ethyl]piperazine-2,5-dione](/img/structure/B14067805.png)
![[2-Chloro-5-(2,4,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14067808.png)
![(1S,2S)-1,2-di([1,1'-biphenyl]-2-yl)ethane-1,2-diamine](/img/structure/B14067811.png)

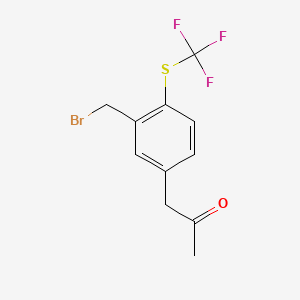
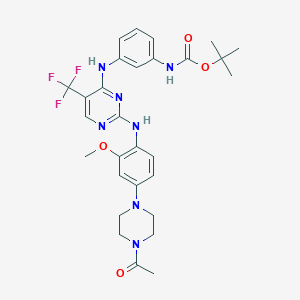
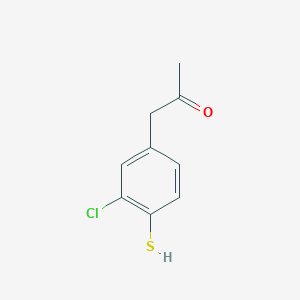
![4-[(10S,13R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B14067846.png)
